molecular formula C11H10OS B6370779 2-Methyl-5-(thiophen-2-YL)phenol CAS No. 1261985-12-9

2-Methyl-5-(thiophen-2-YL)phenol

Cat. No.: B6370779
CAS No.: 1261985-12-9
M. Wt: 190.26 g/mol
InChI Key: UZBYTMFYHOYYNE-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiophen-2-yl)phenol is a phenolic derivative characterized by a methyl group at the 2-position and a thiophene ring at the 5-position of the phenol backbone. Its molecular structure combines aromaticity with sulfur-containing heterocyclic functionality, making it a compound of interest in organic synthesis and materials science.

Synthesis: A derivative of this compound, 2-Methyl-5-(2-(thiophen-2-yl)phenyl)thiophene, was synthesized via palladium-catalyzed C–H bond activation, achieving an 80% yield as a colorless oil using 2-(2-bromophenyl)-5-methylthiophene and 2-thienylboronic acid . This highlights efficient cross-coupling strategies applicable to its preparation.

Applications: The compound’s structural analogs, such as 2-Methyl-5-(thiophen-2-yl-methylamino)phenol, are employed as couplers in oxidative hair dye formulations, demonstrating its utility in cosmetic chemistry .

Properties

IUPAC Name

2-methyl-5-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBYTMFYHOYYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683662
Record name 2-Methyl-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-12-9
Record name 2-Methyl-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(thiophen-2-YL)phenol can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-methylphenol with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(thiophen-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(thiophen-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(thiophen-2-YL)phenol involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-5-(thiophen-2-yl)phenol with phenolic and thiophene-containing analogs, focusing on structural, physicochemical, and functional differences.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications Source/References
This compound Methyl (C2), thiophene (C5) 206.28* Hair dye couplers ; Synthetic versatility via Pd-catalysis
Carvacrol (2-Methyl-5-(propan-2-yl)phenol) Methyl (C2), isopropyl (C5) 150.22 Antimicrobial activity (Gram± bacteria, Candida); antioxidant; food preservative
2-Methyl-5-(trifluoromethyl)phenol Methyl (C2), trifluoromethyl (C5) 176.13 Industrial applications; high global production value (2020–2025 forecast)
2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol Methyl (C2), pyrrolidinylcarbonylphenyl (C5) 281.35 Potential pharmacological use; moderate solubility in organic solvents
5-(3-Iodothiophen-2-yl)-2-methoxyphenol Methoxy (C2), iodothiophene (C5) 306.12 Intermediate in iodocyclization reactions; used in heterocyclic synthesis

*Molecular weight calculated based on formula C₁₁H₁₀OS.

Industrial and Commercial Relevance

  • 2-Methyl-5-(trifluoromethyl)phenol is projected to grow in production capacity (2020–2025), driven by demand in specialty chemicals .
  • Carvacrol dominates in food and cosmetic industries due to its GRAS (Generally Recognized As Safe) status and broad-spectrum antimicrobial activity .

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